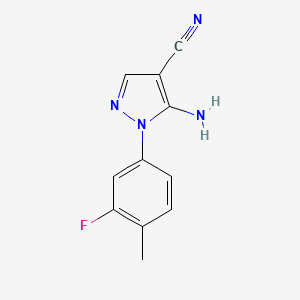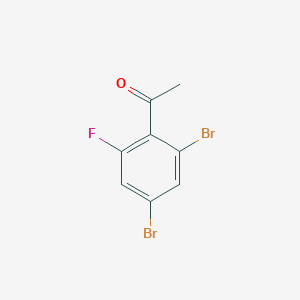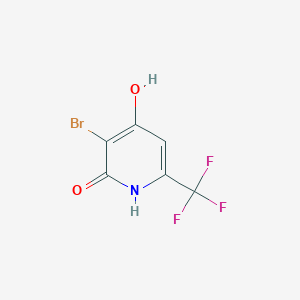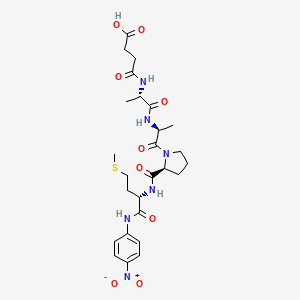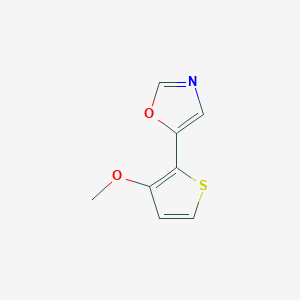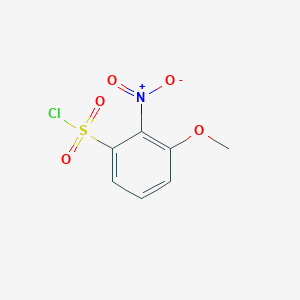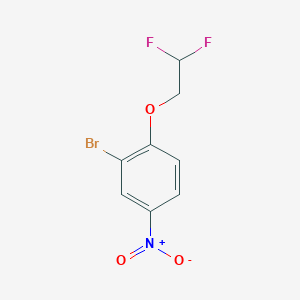![molecular formula C13H17BFNO3 B1409408 4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide CAS No. 1412905-42-0](/img/structure/B1409408.png)
4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
Vue d'ensemble
Description
The compound “4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide” is a chemical with the molecular formula C11H15BFNO2 . It’s a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with a fluorine atom at the 4-position and a tetramethyl-dioxaborolane group at the 3-position . The presence of these functional groups can significantly influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 302.8±27.0 °C and a predicted density of 1.09±0.1 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of boric acid ester intermediates with benzene rings. Its molecular structures have been confirmed by FTIR, NMR spectroscopy, and mass spectrometry, with further analysis through X-ray diffraction and density functional theory (DFT). This comprehensive approach offers insights into its physicochemical properties (Huang et al., 2021).
Application in Explosive Detection
- Compounds containing this moiety have shown potential in the detection of hydrogen peroxide vapor, which is crucial for identifying peroxide-based explosives. The introduction of certain functional groups has been explored to enhance the sensitivity and response time of these detection systems (Fu et al., 2016).
Fluorescence Probes for Hydrogen Peroxide Detection
- A series of boronate ester fluorescence probes incorporating this structure have been synthesized for detecting hydrogen peroxide. These probes display varied fluorescence responses based on their structural components, demonstrating the versatility of this compound in developing sensitive detection systems (Lampard et al., 2018).
Development of Fluorescent Prochelators
- The compound has been used to create boronic ester-based fluorescent prochelators that respond to metal ions and hydrogen peroxide. These prochelators can reveal a metal chelator with a decreased fluorescence signal upon reaction, indicating potential applications in bioimaging and intracellular metal ion detection (Hyman & Franz, 2012).
Catalytic Synthesis Applications
- This compound has been employed in the catalytic synthesis of arenes, showcasing the effectiveness of Pd-catalyzed borylation reactions. This method is particularly effective for arylbromides bearing sulfonyl groups, highlighting its utility in complex organic syntheses (Takagi & Yamakawa, 2013).
Microwave-Assisted Synthesis
- Microwave-assisted synthesis involving this compound has been explored for the convenient production of heteroaryl-substituted benzimidazoles. This method demonstrates the compound's role in facilitating rapid and efficient synthesis processes (Rheault et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BFNO3/c1-12(2)13(3,4)19-14(18-12)9-7-8(11(16)17)5-6-10(9)15/h5-7H,1-4H3,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEAFMIZDXOHAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



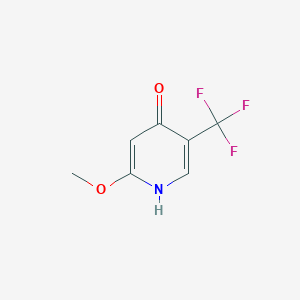
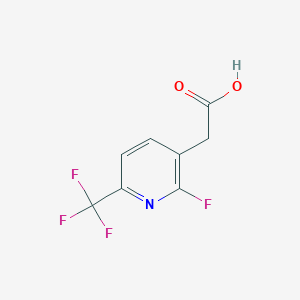
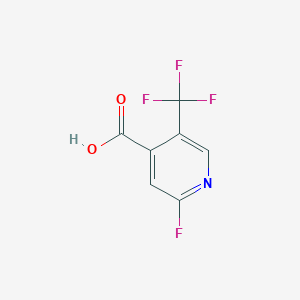
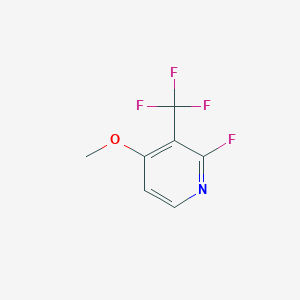
![3-[2-(Tert-butoxy)-2-oxoethyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1409335.png)
![2-O-Tert-butyl 3-O-ethyl (1R,3R,4R)-5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B1409336.png)
![(R)-N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B1409337.png)
